2-(2-Chloro-4-phenylphenoxy)acetonitrile
Description
2-(2-Chloro-4-phenylphenoxy)acetonitrile is a substituted acetonitrile derivative characterized by a phenoxy group at the α-position, with a chlorine atom at the 2-position and a phenyl substituent at the 4-position of the aromatic ring. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-chloro-4-phenylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-10-12(11-4-2-1-3-5-11)6-7-14(13)17-9-8-16/h1-7,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAIPSXIMRBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 2-(2-Chloro-4-nitrophenyl)-2-phenylacetonitrile increases electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, the chloro substituent in the target compound offers moderate electron withdrawal, balancing reactivity and stability .
- Hydrogen Bonding: Compounds like 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamide exhibit strong intermolecular hydrogen bonding (four H-bonds in docking studies), which may enhance binding affinity in biological systems compared to the target compound’s simpler acetonitrile framework .
Electronic Properties and Quantum Chemical Insights
Table 2: Electronic Structure Comparison
Key Observations :
- The chromen-based analog exhibits a larger HOMO-LUMO gap (4.4 eV) due to conjugation across the chromen system, suggesting lower reactivity compared to the target compound’s inferred smaller gap (~3.7 eV) .
- The chloroacetyl group in 2-(4-(2-Chloroacetyl)phenyl)acetonitrile introduces electron-withdrawing effects, polarizing the nitrile group and enhancing its susceptibility to nucleophilic attack .
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